molecular formula C28H24N2O4S B11613548 N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide

N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide

Cat. No.: B11613548
M. Wt: 484.6 g/mol
InChI Key: GWSNJGQEXSZODC-UHFFFAOYSA-N
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Description

N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a xanthene core, which is known for its fluorescent properties, making it useful in various analytical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core. One common method involves the condensation of phthalic anhydride with resorcinol under acidic conditions to form the xanthene scaffold. The phenylethylsulfamoyl group is then introduced through a sulfonamide coupling reaction, which involves the reaction of an appropriate sulfonyl chloride with an amine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenyl and xanthene rings can be oxidized under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to an amine under reductive conditions.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenyl and xanthene rings.

    Reduction: Amine derivatives from the reduction of the sulfonamide group.

    Substitution: Halogenated or nitrated derivatives of the phenyl rings.

Scientific Research Applications

N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various analytical techniques.

    Biology: Employed in fluorescence microscopy and flow cytometry for cell imaging.

    Medicine: Investigated for its potential as a diagnostic tool due to its fluorescent properties.

    Industry: Utilized in the development of fluorescent dyes and sensors.

Mechanism of Action

The mechanism of action of N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide is primarily based on its ability to fluoresce. The xanthene core absorbs light at a specific wavelength and emits light at a longer wavelength, making it useful for imaging and detection purposes. The sulfonamide group may also interact with biological molecules, potentially affecting enzyme activity or protein function.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein: Another xanthene derivative widely used as a fluorescent dye.

    Rhodamine: A xanthene-based compound known for its strong fluorescence and use in biological staining.

    Eosin: A xanthene dye used in histology for staining tissues.

Uniqueness

N-{4-[(2-phenylethyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide is unique due to the presence of the phenylethylsulfamoyl group, which may confer additional properties such as enhanced solubility or specific interactions with biological targets. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C28H24N2O4S

Molecular Weight

484.6 g/mol

IUPAC Name

N-[4-(2-phenylethylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C28H24N2O4S/c31-28(27-23-10-4-6-12-25(23)34-26-13-7-5-11-24(26)27)30-21-14-16-22(17-15-21)35(32,33)29-19-18-20-8-2-1-3-9-20/h1-17,27,29H,18-19H2,(H,30,31)

InChI Key

GWSNJGQEXSZODC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Origin of Product

United States

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